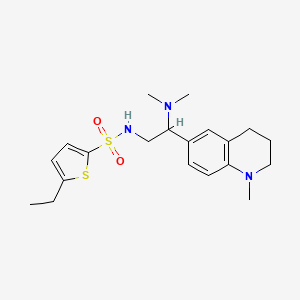
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H29N3O2S2 and its molecular weight is 407.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound with potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Tetrahydroquinoline moiety : A bicyclic structure that may enhance binding affinity to biological targets.
- Dimethylamino group : Known for its role in modulating receptor interactions.
- Ethylthiophene sulfonamide : Contributes to the compound's solubility and stability.
The molecular formula is C23H33N5O2S, indicating a high degree of complexity with multiple functional groups that influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with receptor sites, potentially modulating their activity.
- Enzyme Modulation : The tetrahydroquinoline ring may engage in π-π stacking interactions with enzyme active sites, influencing enzymatic activity.
Biological Activity Overview
The compound has been studied for its potential effects on several biological systems:
1. Antimigraine Activity
Research indicates that analogues of compounds similar to this compound exhibit agonistic activity at the 5-HT1D receptor. This receptor is critical in the pathophysiology of migraines. For instance, compounds with similar structural motifs have shown comparable affinity and potency to established antimigraine drugs like sumatriptan .
2. Neuroprotective Effects
Studies suggest that compounds containing the tetrahydroquinoline structure may offer neuroprotective benefits. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
3. Anticancer Potential
Preliminary investigations indicate that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The specific activity of this compound in cancer models remains an area for future research .
Case Study 1: 5-HT1D Receptor Agonism
A series of studies evaluated the agonistic effects of related compounds on the 5-HT1D receptor. Results demonstrated that certain derivatives had significant agonistic properties comparable to sumatriptan, suggesting potential therapeutic applications in migraine treatment .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, compounds with similar structures have been shown to reduce neuronal loss and improve cognitive function. These effects are hypothesized to result from reduced oxidative stress and enhanced synaptic plasticity.
Data Table: Biological Activities Overview
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S2/c1-5-17-9-11-20(26-17)27(24,25)21-14-19(22(2)3)16-8-10-18-15(13-16)7-6-12-23(18)4/h8-11,13,19,21H,5-7,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWIYGIBMKISRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














